molecular formula C13H7Cl2FO2S B2421534 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid CAS No. 191154-43-5

2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid

Cat. No.: B2421534
CAS No.: 191154-43-5
M. Wt: 317.16
InChI Key: FARCVLAVXHVIDA-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is an organic compound with the molecular formula C13H7Cl2FO2S It is characterized by the presence of a dichlorophenyl group, a sulfanyl group, and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid typically involves the reaction of 3,4-dichlorothiophenol with 5-fluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to the removal of chlorine atoms.

    Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery efforts.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl and fluorobenzoic acid groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-[(3,4-Dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide
  • [®-(2,4-Dichlorophenyl)(sulfanyl)methyl]phosphonic acid

Comparison: Compared to similar compounds, 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is unique due to the presence of the fluorobenzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfanyl-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARCVLAVXHVIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191154-43-5
Record name 2-[(3,4-dichlorophenyl)sulfanyl]-5-fluorobenzoic acid
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